molecular formula C11H20O2 B12768353 trans-3-Heptenyl 2-methylpropanoate CAS No. 207801-32-9

trans-3-Heptenyl 2-methylpropanoate

Cat. No.: B12768353
CAS No.: 207801-32-9
M. Wt: 184.27 g/mol
InChI Key: RMOVDPSOWOBAKR-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Heptenyl 2-methylpropanoate typically involves the esterification of trans-3-heptenol with 2-methylpropanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized for maximum yield. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: trans-3-Heptenyl 2-methylpropanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans-3-Heptenyl 2-methylpropanoate is used as a model compound for studying esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds .

Biology: In biological research, the compound is used to study the metabolic pathways of esters and their role in biological systems .

Medicine: While not commonly used in medicine, this compound can serve as a reference compound in pharmacological studies to understand the behavior of ester-containing drugs .

Industry: In the food industry, this compound is widely used as a flavoring agent due to its fruity aroma. It is also used in the production of perfumes and cosmetics .

Mechanism of Action

The mechanism of action of trans-3-Heptenyl 2-methylpropanoate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of a fruity aroma .

Comparison with Similar Compounds

  • trans-3-Heptenyl acetate
  • trans-3-Heptenyl butanoate
  • trans-3-Heptenyl hexanoate

Comparison: While all these compounds share a similar heptenyl group, the differences lie in the esterifying acid. trans-3-Heptenyl 2-methylpropanoate is unique due to the presence of the 2-methylpropanoate group, which imparts a distinct fruity aroma compared to the other esters .

Properties

CAS No.

207801-32-9

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-hept-3-enyl] 2-methylpropanoate

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-13-11(12)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+

InChI Key

RMOVDPSOWOBAKR-VOTSOKGWSA-N

Isomeric SMILES

CCC/C=C/CCOC(=O)C(C)C

Canonical SMILES

CCCC=CCCOC(=O)C(C)C

boiling_point

231.00 to 233.00 °C. @ 760.00 mm Hg

density

0.881-0.886

physical_description

colourless liquid

solubility

soluble in alcohol;  insoluble in water

Origin of Product

United States

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